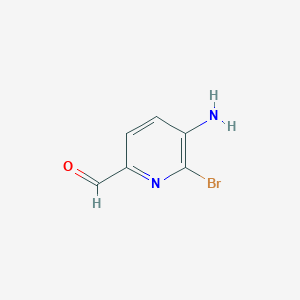

5-Amino-6-bromopicolinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Amino-6-bromopicolinaldehyde” is a chemical compound with the molecular formula C6H5BrN2O . It’s a derivative of picolinaldehyde, which is a type of pyridinecarboxaldehyde .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom (Br), an amino group (NH2), and an aldehyde group (CHO) on a picolinaldehyde base . The molecular weight of this compound is 201.02 g/mol .Physical and Chemical Properties Analysis

The compound “this compound” is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the resources I have.Applications De Recherche Scientifique

Asymmetric Catalysis

- Chiral Catalysts for Epoxidation : A study describes the use of enantiomerically pure compounds condensed with 2-(2-bromoethyl)benzaldehyde, producing chiral dihydroisoquinolinium salts. These salts serve as effective asymmetric catalysts for the epoxidation of simple alkenes, achieving enantiomeric excesses (ee) of up to 71% (Page, Buckley, Rassias, & Blacker, 2006).

Ligand Synthesis and Coordination Chemistry

- N-Substituted-2-Aminomethyl-6-Phenylpyridines : This compound has been synthesized from commercially available 6-bromo-2-picolinaldehyde and used to create CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibit effective catalytic activities in various chemical reactions, including allylation of aldehydes and transfer hydrogenation of ketones (Wang, Hao, Zhang, Gong, & Song, 2011).

Organic Synthesis and Fluorination

- Fluoropicolinate Herbicides : Research has modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. This method provides access to picolinic acids with various substituents, showcasing potential applications in herbicide development (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Novel Organic Compounds

- Pyrrolo[2,3-d]pyrimidines Synthesis : A coupling reaction catalyzed by copper/6-methylpicolinic acid of substituted 5-bromopyrimidin-4-amines with alkynes, followed by cyclization, was developed to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This method introduces variable functional groups, including aromatic and aliphatic, at the 6 and 7 positions of the pyrimidines, demonstrating the versatility in synthesizing heterocyclic compounds (Jiang, Sun, Jiang, & Ma, 2015).

Propriétés

IUPAC Name |

5-amino-6-bromopyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-3H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBLDFYWWYLQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)

![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2722563.png)

![N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2722566.png)

![N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide](/img/structure/B2722568.png)